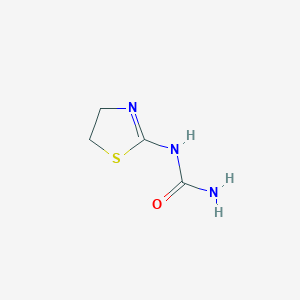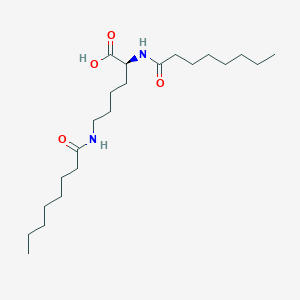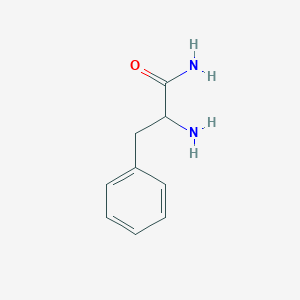
1-Hydroxy-4-sulfonaphthalene-2-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-sulfonaphthalene-2-diazonium (HSND) is a diazonium salt that has been extensively used in scientific research for various applications. HSND is a highly reactive compound that is primarily used as a diazotizing agent for the synthesis of azo dyes and pigments.
Mécanisme D'action
1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that can undergo various chemical reactions. It can react with amines, phenols, and other nucleophiles to form azo compounds. The diazonium group of 1-Hydroxy-4-sulfonaphthalene-2-diazonium can also undergo reduction to form amines or react with other nucleophiles to form new compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Hydroxy-4-sulfonaphthalene-2-diazonium. However, it has been reported that 1-Hydroxy-4-sulfonaphthalene-2-diazonium can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution.
Avantages Et Limitations Des Expériences En Laboratoire
1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that can be used as a diazotizing agent for the synthesis of azo dyes and pigments. It is easy to handle and has a high solubility in water. However, 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly toxic compound that can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution and use protective equipment.
Orientations Futures
There are several potential future directions for the use of 1-Hydroxy-4-sulfonaphthalene-2-diazonium in scientific research. One potential direction is the development of new azo dyes and pigments for various applications. 1-Hydroxy-4-sulfonaphthalene-2-diazonium can also be used in the preparation of sulfonated graphene oxide for electrochemical applications. Additionally, 1-Hydroxy-4-sulfonaphthalene-2-diazonium can be used as a coupling reagent in the synthesis of novel fluorescent dyes. Further research is needed to explore the potential applications of 1-Hydroxy-4-sulfonaphthalene-2-diazonium in various fields of scientific research.
Conclusion
In conclusion, 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a highly reactive compound that has been extensively used in scientific research for various applications. It is commonly used as a diazotizing agent for the synthesis of azo dyes and pigments. 1-Hydroxy-4-sulfonaphthalene-2-diazonium has several potential future directions for its use in scientific research. However, it is a highly toxic compound that can cause skin irritation and sensitization in humans. Therefore, it is recommended to handle 1-Hydroxy-4-sulfonaphthalene-2-diazonium with caution and use protective equipment.
Méthodes De Synthèse
1-Hydroxy-4-sulfonaphthalene-2-diazonium can be synthesized by the diazotization of 1-hydroxy-4-sulfonaphthalene-2-sulfonic acid. The diazotization process involves the conversion of the amino group of the sulfonic acid to a diazonium group by the reaction with nitrous acid. The resulting 1-Hydroxy-4-sulfonaphthalene-2-diazonium is a yellow crystalline powder that is highly water-soluble.
Applications De Recherche Scientifique
1-Hydroxy-4-sulfonaphthalene-2-diazonium has been extensively used in scientific research for various applications. It is commonly used as a diazotizing agent for the synthesis of azo dyes and pigments. 1-Hydroxy-4-sulfonaphthalene-2-diazonium is also used in the preparation of sulfonated graphene oxide for electrochemical applications. Additionally, 1-Hydroxy-4-sulfonaphthalene-2-diazonium has been used as a coupling reagent in the synthesis of novel fluorescent dyes.
Propriétés
IUPAC Name |
1-hydroxy-4-sulfonaphthalene-2-diazonium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c11-12-8-5-9(17(14,15)16)6-3-1-2-4-7(6)10(8)13/h1-5H,(H-,13,14,15,16)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXAJHDLJHMOQB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+]#N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2O4S+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-sulfonaphthalene-2-diazonium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

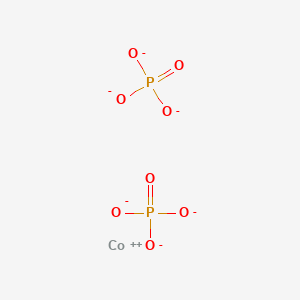
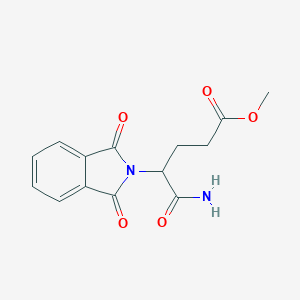


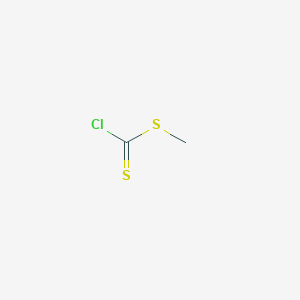

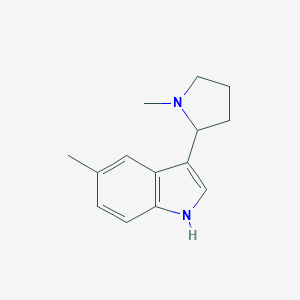

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
